molecular formula C13H10O2 B065358 2-Naphthalen-1-YL-malonaldehyde CAS No. 167964-08-1

2-Naphthalen-1-YL-malonaldehyde

Cat. No.: B065358
CAS No.: 167964-08-1
M. Wt: 198.22 g/mol
InChI Key: LNVPSMAEXAMUCY-UHFFFAOYSA-N
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Description

2-Naphthalen-1-YL-malonaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of naphthalene, characterized by the presence of a malonaldehyde group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalen-1-YL-malonaldehyde typically involves the reaction of naphthalene derivatives with malonaldehyde precursors. One common method includes the condensation of 2-naphthaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalen-1-YL-malonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthalene carboxylic acids, naphthol derivatives, and various substituted naphthalenes .

Scientific Research Applications

2-Naphthalen-1-YL-malonaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-YL-malonaldehyde involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1-Naphthalen-2-YL-malonaldehyde
  • 2-Naphthalen-1-YL-acetaldehyde
  • 2-Naphthalen-1-YL-propanal

Comparison: Compared to its analogs, 2-Naphthalen-1-YL-malonaldehyde exhibits unique reactivity due to the presence of two aldehyde groups. This structural feature enhances its ability to participate in condensation reactions and form complex molecular architectures. Additionally, its fluorescence properties make it a valuable tool in biological imaging .

Properties

IUPAC Name

2-naphthalen-1-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVPSMAEXAMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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